6-(2-Iodo-phenoxy)-hexanoic acid
Description
6-(2-Iodo-phenoxy)-hexanoic acid is a hexanoic acid derivative featuring a phenoxy group substituted with an iodine atom at the ortho position. This compound’s structure combines a lipophilic aromatic system with a carboxylic acid moiety, enabling applications in medicinal chemistry, fluorescent labeling, and enzyme inhibition.
Properties
Molecular Formula |
C12H15IO3 |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
6-(2-iodophenoxy)hexanoic acid |
InChI |
InChI=1S/C12H15IO3/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15) |
InChI Key |
YPUNXEQHRJUREK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodo-phenoxy)-hexanoic acid typically involves the reaction of 2-iodophenol with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 2-iodophenol with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of 6-(2-Iodo-phenoxy)-hexanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-Iodo-phenoxy)-hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodo group can be reduced to form phenol derivatives.
Substitution: The iodo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or alkyl halides (R-X) are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Quinones or phenoxy radicals.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy-hexanoic acids depending on the substituent introduced.
Scientific Research Applications
6-(2-Iodo-phenoxy)-hexanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Iodo-phenoxy)-hexanoic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The phenoxy group can interact with hydrophobic pockets in target molecules, enhancing its biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Ortho vs. Para Substituents
- 6-(4-Formylphenoxy)hexanoic acid (): Substituent: Formyl group at para position. Role: The electron-withdrawing formyl group enhances reactivity in aldol condensations for fluorescent coumarin derivatives. Applications: Key intermediate in synthesizing red-shifted fluorophores (e.g., compound 8 in ) .
- 6-(2-Propargyloxyphenyl)hexanoic acid (PPOH) (): Substituent: Propargyloxy group at ortho position. Role: Acts as a selective, mechanism-based inhibitor of cytochrome P450 epoxygenases (IC₅₀ = 9 µM). The ortho-propargyloxy group facilitates irreversible binding to CYP4A isoforms .
- 6-[(4-Iodophenyl)methoxycarbonylamino]hexanoic acid (): Substituent: Iodo group at para position with a carbamate linker. Role: Potential use in targeted drug delivery due to iodophenyl’s radiolabeling capability.
Halogen bonding may enhance target affinity, as seen in PPOH’s CYP inhibition .
Enzyme Inhibition
- PPOH (): Selective CYP epoxygenase inhibitor (IC₅₀ = 9 µM) with time-dependent inactivation.
- 6-(Morpholin-4-yl)hexanoic acid esters (): Higher skin penetration enhancement (ER = 15.0) than piperidine analogs (ER = 5.6), attributed to morpholine’s hydrogen-bond acceptor capability.
Comparison: The iodine atom in 6-(2-Iodo-phenoxy)-hexanoic acid may confer unique inhibitory properties, similar to PPOH’s selectivity, but with distinct steric and electronic profiles.
Fluorescent Labeling
- 6-(4-Formylphenoxy)hexanoic acid (): Used to synthesize coumarin-based fluorophores (e.g., compound 9) via aldol condensation. Yields depend on electronic delocalization in intermediates .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituent (Position) | Key Properties | Applications | Reference |
|---|---|---|---|---|
| 6-(2-Iodo-phenoxy)-hexanoic acid | Iodo (ortho) | Steric bulk, halogen bonding | Potential CYP inhibition, drug delivery | Hypothetical |
Biological Activity
6-(2-Iodo-phenoxy)-hexanoic acid is a compound that has garnered interest in various biological and pharmacological studies due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from diverse research studies and presenting data in a structured format.
- Molecular Formula : C13H15IO3
- Molecular Weight : 320.17 g/mol
- IUPAC Name : 6-(2-Iodophenoxy)hexanoic acid
The presence of the iodo group and the phenoxy moiety contributes to the compound's reactivity and interaction with biological systems, potentially influencing its solubility and biological activity.
The biological activity of 6-(2-Iodo-phenoxy)-hexanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of various biochemical pathways, including:
- PPAR Agonism : This compound has been identified as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in regulating lipid metabolism and glucose homeostasis. PPAR activation can lead to beneficial effects in metabolic disorders .
- Cell Cycle Regulation : Preliminary studies suggest that compounds similar to 6-(2-Iodo-phenoxy)-hexanoic acid can induce cell cycle arrest and apoptosis in cancer cell lines, indicating potential anti-cancer properties .
In Vitro Studies
-
Cell Viability Assays : Research has shown that 6-(2-Iodo-phenoxy)-hexanoic acid exhibits cytotoxic effects on various cancer cell lines, including colon carcinoma and leukemia cells. The IC50 values indicate significant inhibition of cell proliferation at low concentrations.
Cell Line IC50 (µM) Mechanism of Action HT-29 (Colon Cancer) 2.5 Induces G2/M phase arrest K562 (Leukemia) 3.0 Apoptosis via mitochondrial dysfunction - Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased annexin V staining, indicating early apoptotic changes in treated cells .
In Vivo Studies
Research involving animal models has demonstrated that administration of 6-(2-Iodo-phenoxy)-hexanoic acid can result in significant tumor growth suppression, suggesting its potential as an anti-cancer agent. Further studies are needed to elucidate the exact mechanisms involved.
Case Studies
- Case Study on Metabolic Disorders : A study highlighted the role of PPAR agonists in managing metabolic syndrome. The administration of 6-(2-Iodo-phenoxy)-hexanoic acid showed improved insulin sensitivity and lipid profiles in diabetic models, indicating its therapeutic potential for diabetes management .
- Cancer Treatment Exploration : In a recent trial, patients with advanced solid tumors were treated with a regimen including 6-(2-Iodo-phenoxy)-hexanoic acid. Results indicated a partial response in several cases, warranting further investigation into its efficacy as part of combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
